molecular formula C9H8BrN B1343142 2-(4-Bromo-2-methylphenyl)acetonitrile CAS No. 215800-05-8

2-(4-Bromo-2-methylphenyl)acetonitrile

Cat. No. B1343142
Key on ui cas rn: 215800-05-8
M. Wt: 210.07 g/mol
InChI Key: JVPNKXZIJKBMDH-UHFFFAOYSA-N
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Patent
US08853258B2

Procedure details

4-Bromo-1-chloromethyl-2-methyl-benzene (63 g, 287 mmol) was dissolved in DMF (180 mL). NaCN (15.5 g, 316 mmol, 1.1 eq.) was added in 1 portion, and the reaction was stirred at room temperature overnight under a N2 atmosphere. The mixture was concentrated under reduced pressure, and the residue was taken into a mixture of sat. aq. NH4Cl (300 mL) and EtOAc (300 mL). The bi-phase solution was diluted with H2O (200 mL). The EtOAc layer was separated, and the aqueous layer was re-extracted with EtOAc (2×200 mL). The combined organic layers were washed with brine (3×300 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure, yielding the title compound (58.8 g, 280 mmol, 98%) with acceptable purity as a brown oil, which solidified to a brown solid on standing. 1H-NMR (CDCl3, 300 MHz) δ ppm 2.34 (s, 3H); 3.63 (s, 2H); 7.26 (t, 1H); 7.38 (d, 2H).
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[C:4]([CH3:10])[CH:3]=1.[C-:11]#[N:12].[Na+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:11]#[N:12])=[C:4]([CH3:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CCl)C
Name
Quantity
180 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight under a N2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was taken into a mixture of sat. aq. NH4Cl (300 mL) and EtOAc (300 mL)
ADDITION
Type
ADDITION
Details
The bi-phase solution was diluted with H2O (200 mL)
CUSTOM
Type
CUSTOM
Details
The EtOAc layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was re-extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC#N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 280 mmol
AMOUNT: MASS 58.8 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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